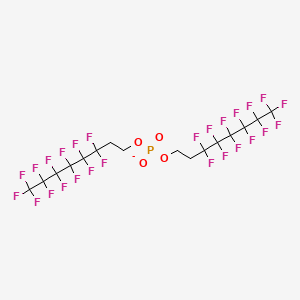

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-): is a fluorinated organophosphate compound. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. This compound is often used in various industrial applications due to its stability and unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate typically involves the reaction of 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctanol with phosphoric acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. The process includes purification steps to remove any impurities and ensure the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, although the presence of multiple fluorine atoms makes it highly resistant to such reactions.

Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong oxidizing agents are required to oxidize this compound due to its stability.

Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated organophosphate derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is used as a reagent in various organic synthesis reactions due to its unique properties.

Biology and Medicine: While not commonly used in biological or medical applications, its stability and resistance to degradation make it a potential candidate for research in these fields.

Industry: In industry, this compound is used in the production of specialty coatings, lubricants, and other materials that require high chemical and thermal stability.

Mécanisme D'action

The mechanism of action of Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its stability and resistance to degradation, allowing it to maintain its structure and function under harsh conditions. The phosphate group can interact with other molecules, potentially leading to various chemical reactions.

Comparaison Avec Des Composés Similaires

- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctylphosphonic acid

- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoro-1,8-octanediol

- Bis(4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl) azodicarboxylate

Uniqueness: Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate is unique due to its high fluorine content, which imparts exceptional stability and resistance to chemical and thermal degradation. This makes it particularly useful in applications where such properties are essential.

Activité Biologique

Bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-) is a member of the per- and polyfluoroalkyl substances (PFAS) family. These compounds are known for their unique chemical properties and widespread use in various industrial applications. This article focuses on the biological activity of this specific compound and highlights its potential health impacts based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a phosphate group attached to a long-chain fluorinated alkyl group. Its chemical formula can be represented as:

This structure contributes to its hydrophobicity and resistance to degradation in the environment.

Biological Activity Overview

The biological activity of bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate ion(1-) is primarily assessed through its interactions with biological systems and potential toxicological effects. Key areas of concern include:

- Toxicity : Studies on related PFAS compounds indicate potential hepatotoxicity and immunotoxicity. For instance, perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA), which share structural similarities with the compound , have shown significant liver damage in rodent models at low doses .

- Developmental Effects : Research has indicated that exposure to certain PFAS can lead to adverse developmental outcomes in offspring when pregnant females are exposed. This includes reduced birth weight and developmental delays .

- Endocrine Disruption : PFAS compounds have been implicated in endocrine disruption due to their ability to interfere with hormone signaling pathways .

Toxicological Data

A summary of toxicological findings related to similar PFAS compounds is presented in the following table:

| Compound | NOAEL (mg/kg bw/day) | Primary Target Organ | Observed Effects |

|---|---|---|---|

| PFOS | 0.3 | Liver | Increased liver weight; hepatocellular hypertrophy |

| PFOA | 0.64 | Liver | Hepatic peroxisomal β-oxidation; Leydig cell tumors |

| Bis(3...) | TBD | TBD | TBD |

Note : The specific NOAEL for bis(3,3,...tridecafluorooctyl) phosphate is not currently available; however, extrapolation from related compounds suggests potential risks.

Case Studies

Several case studies have illustrated the health impacts associated with PFAS exposure:

- Case Study: Liver Toxicity in Rodents

- Case Study: Developmental Toxicity

Environmental Impact

PFAS compounds are persistent in the environment due to their strong carbon-fluorine bonds. They have been detected in various environmental matrices including water sources and biota across different geographical locations . Their bioaccumulation potential raises concerns regarding long-term exposure risks for both wildlife and humans.

Propriétés

Numéro CAS |

667465-18-1 |

|---|---|

Formule moléculaire |

C16H8F26O4P- |

Poids moléculaire |

789.16 g/mol |

Nom IUPAC |

bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl) phosphate |

InChI |

InChI=1S/C16H9F26O4P/c17-5(18,7(21,22)9(25,26)11(29,30)13(33,34)15(37,38)39)1-3-45-47(43,44)46-4-2-6(19,20)8(23,24)10(27,28)12(31,32)14(35,36)16(40,41)42/h1-4H2,(H,43,44)/p-1 |

Clé InChI |

ZDYYWMSLMLTXDM-UHFFFAOYSA-M |

SMILES canonique |

C(COP(=O)([O-])OCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.